

The Commercial Landscape of 2,6-Dibromobenzaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,6-Dibromobenzaldehyde**

Cat. No.: **B1337937**

[Get Quote](#)

An in-depth guide for researchers, scientists, and drug development professionals on the commercial availability, synthesis, and reactivity of the versatile chemical intermediate, **2,6-Dibromobenzaldehyde**.

Introduction

2,6-Dibromobenzaldehyde is a substituted aromatic aldehyde that serves as a crucial building block in organic synthesis. Its utility is primarily derived from the presence of three reactive sites: the aldehyde functional group and two bromine atoms positioned ortho to the aldehyde. This arrangement allows for a diverse range of chemical transformations, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and materials with novel properties. This guide provides a comprehensive overview of its commercial availability, detailed synthetic protocols, and key applications in modern organic chemistry.

Commercial Availability

2,6-Dibromobenzaldehyde is readily available from a variety of chemical suppliers. The purity levels are typically high, with most vendors offering grades of 95% or greater. It is commercially available in quantities ranging from grams to kilograms, catering to both laboratory-scale research and larger-scale synthetic needs.

Supplier	Purity	Available Quantities
Sigma-Aldrich	95%	1g, 5g, 10g
TCI America	>98.0% (GC)	1g, 5g
Chem-Impex	≥ 98% (GC)	1g, 5g, 25g
Ambeed	---	Contact for details
ChemicalBook	---	Inquire for various suppliers
Fisher Scientific	98.0+%	1g, 5g

Note: Availability and pricing are subject to change. It is recommended to consult the suppliers' websites for the most current information.

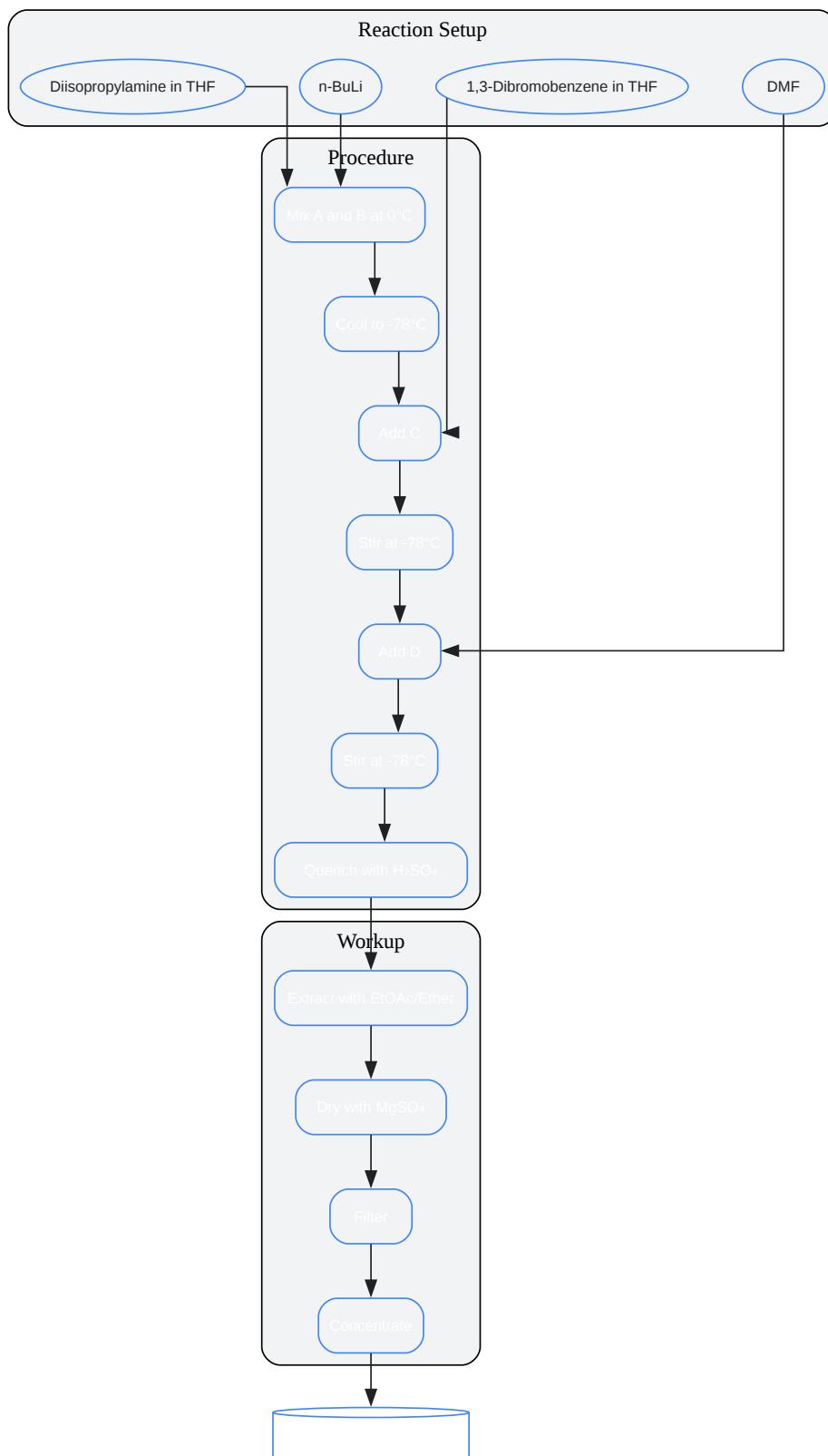
Physicochemical Properties

Property	Value
CAS Number	67713-23-9
Molecular Formula	C ₇ H ₄ Br ₂ O
Molecular Weight	263.91 g/mol
Appearance	Off-white to yellow crystalline powder
Melting Point	92 °C
Boiling Point	Not available
Solubility	Soluble in organic solvents such as dichloromethane, ethyl acetate, and THF.

Synthesis of 2,6-Dibromobenzaldehyde

A common and effective method for the synthesis of **2,6-Dibromobenzaldehyde** is through the ortho-lithiation of 1,3-dibromobenzene followed by formylation.

Experimental Protocol: Synthesis from 1,3-Dibromobenzene


Materials:

- 1,3-Dibromobenzene
- Diisopropylamine
- n-Butyllithium (n-BuLi) in hexanes
- N,N-Dimethylformamide (DMF)
- Tetrahydrofuran (THF), anhydrous
- Sulfuric acid (2.5 M)
- Ethyl acetate
- Ether
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Low-temperature bath (e.g., dry ice/acetone)
- Standard glassware for extraction and filtration

Procedure:[1]

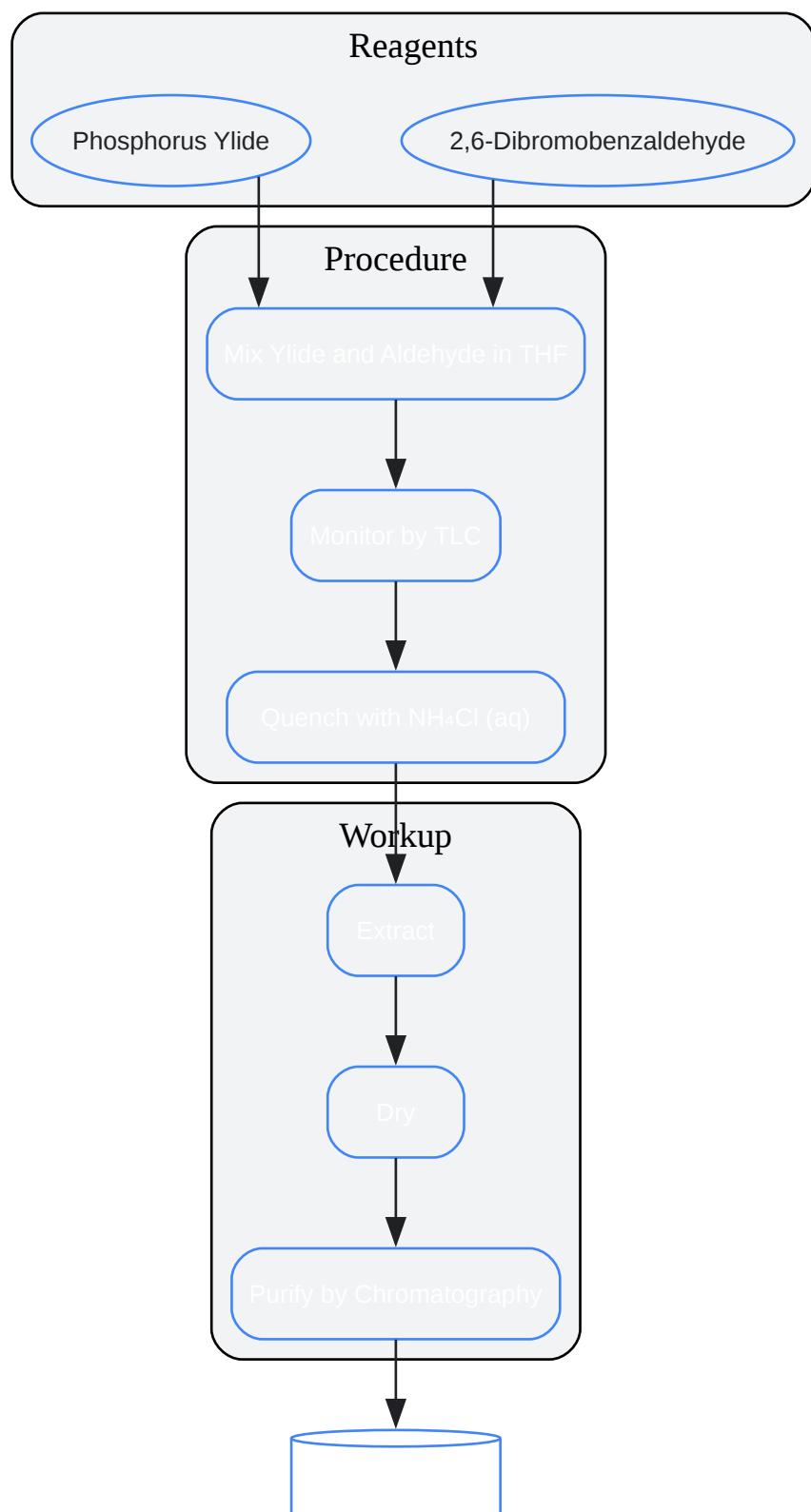
- To a solution of diisopropylamine (150 mmol) in anhydrous THF (180 mL) at 0 °C, slowly add n-butyllithium (1.6 M in hexanes, 150 mmol).
- Stir the reaction mixture at 0 °C for 30 minutes and then cool to -78 °C.

- Slowly add a solution of 1,3-dibromobenzene (74.6 mmol) in anhydrous THF (80 mL) over 20 minutes, maintaining the temperature at -78 °C.
- Continue stirring at -78 °C for an additional 30 minutes.
- Add N,N-dimethylformamide (DMF, 150 mmol) to the reaction mixture.
- Stir at -78 °C for 1 hour.
- Quench the reaction by adding 2.5 M sulfuric acid (350 mL).
- Extract the product with a 1:1 mixture of ethyl acetate and ether (3 x 300 mL).
- Combine the organic layers and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to yield **2,6-dibromobenzaldehyde**. The reported yield for this procedure is approximately 89%.[\[1\]](#)

[Click to download full resolution via product page](#)

Synthesis of 2,6-Dibromobenzaldehyde

Key Reactions and Applications


The aldehyde group and the two bromine atoms of **2,6-dibromobenzaldehyde** can be selectively functionalized to generate a wide array of complex molecules.

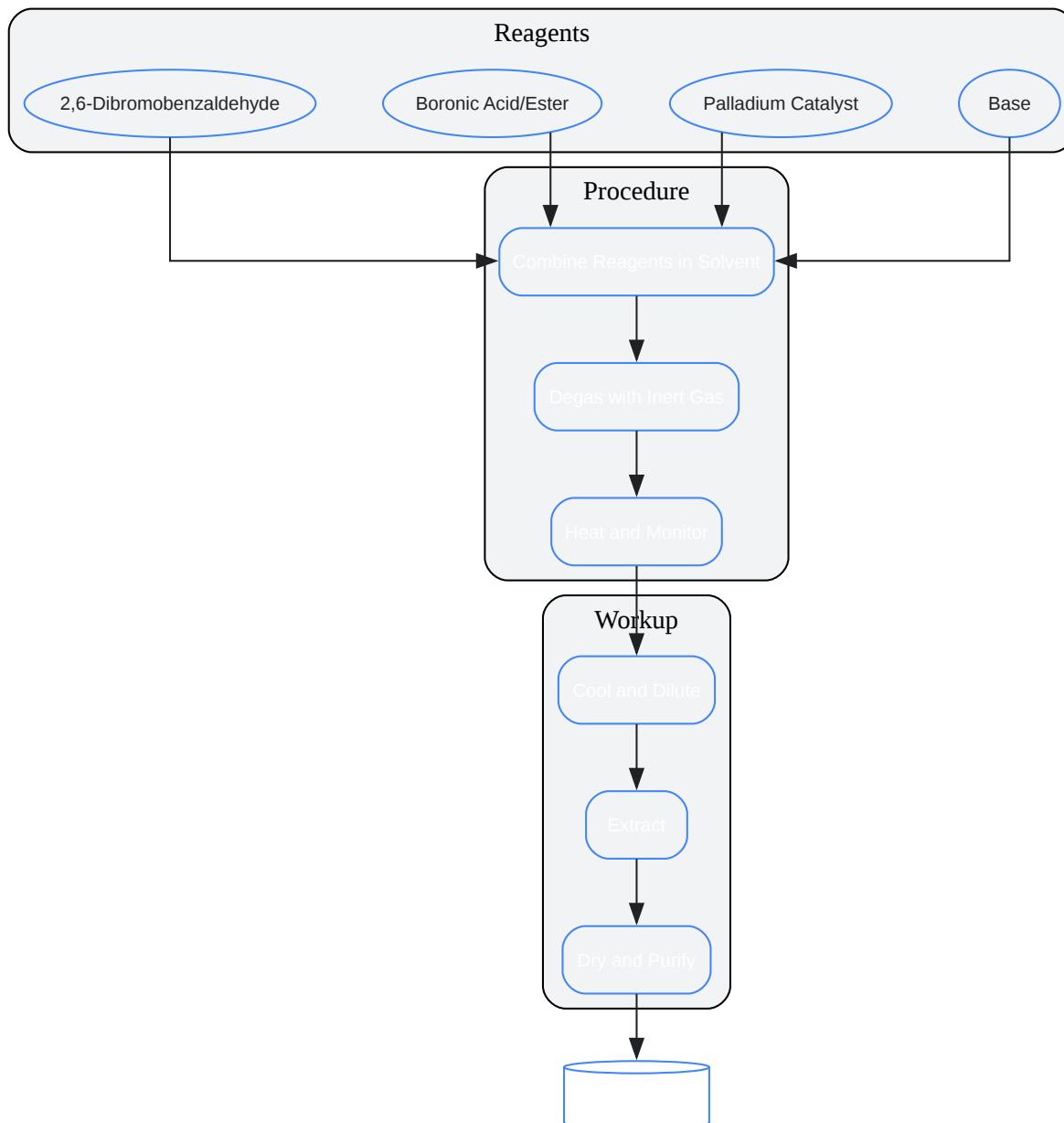
Wittig Reaction

The aldehyde functionality readily undergoes Wittig-type reactions to form alkenes. This is a powerful tool for carbon-carbon double bond formation.

Representative Experimental Protocol:

- Prepare the phosphorus ylide by treating a phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-BuLi or NaH) in an anhydrous solvent like THF.
- To the solution of the ylide, add a solution of **2,6-dibromobenzaldehyde** in THF at a controlled temperature (often 0 °C to room temperature).
- Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

[Click to download full resolution via product page](#)


Wittig Reaction Workflow

Suzuki-Miyaura Cross-Coupling

The bromine atoms on the aromatic ring are susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of biaryl compounds.

Representative Experimental Protocol:

- In a reaction vessel, combine **2,6-dibromobenzaldehyde**, a boronic acid or ester, a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{Pd}(\text{OAc})_2$ with a ligand), and a base (e.g., K_2CO_3 or Cs_2CO_3).
- Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane) and water.
- Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen).
- Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or GC-MS.
- Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.
- Dry the organic layer and purify the product by column chromatography.

[Click to download full resolution via product page](#)

Suzuki-Miyaura Coupling Workflow

Role in Biological and Signaling Pathways

Currently, there is a lack of specific, publicly available scientific literature detailing the direct involvement of **2,6-dibromobenzaldehyde** in defined biological signaling pathways. While it is utilized as a synthetic intermediate in the preparation of molecules for drug discovery, its intrinsic biological activity and mechanism of action are not well-characterized. Research on the biological effects of benzaldehyde and its derivatives suggests a range of activities, including potential antibiotic modulation; however, specific data for the 2,6-dibromo substituted variant is not available.^[2] Researchers investigating the biological effects of compounds derived from **2,6-dibromobenzaldehyde** would need to conduct dedicated studies to elucidate their specific interactions with biological targets and signaling cascades.

Conclusion

2,6-Dibromobenzaldehyde is a commercially accessible and highly versatile synthetic intermediate. Its value lies in the strategic placement of reactive functional groups that allow for a wide range of chemical modifications. The availability of reliable synthetic protocols and its utility in key organic reactions make it an important tool for chemists in academia and industry. While its direct role in biological pathways remains to be explored, its application in the synthesis of complex molecules for drug discovery and materials science is well-established. This guide provides a foundational understanding for researchers looking to incorporate this valuable building block into their synthetic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,6-DIBROMOBENZALDEHYDE | 67713-23-9 [chemicalbook.com]
- 2. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against *Drosophila melanogaster* - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Commercial Landscape of 2,6-Dibromobenzaldehyde: A Technical Guide for Researchers]. BenchChem, [2025]. [Online]

PDF]. Available at: [<https://www.benchchem.com/product/b1337937#commercial-availability-of-2-6-dibromobenzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com